1-(3,4-Dimethylphenyl)ethanamine

Lipophilicity Medicinal Chemistry ADME

1-(3,4-Dimethylphenyl)ethanamine (CAS 91251-29-5), also known as alpha,3,4-trimethylbenzylamine, is a chiral phenethylamine derivative with the molecular formula C₁₀H₁₅N and a molecular weight of 149.23 g/mol. This compound serves as a versatile chiral building block in medicinal chemistry, characterized by the presence of two methyl groups at the 3- and 4-positions of its phenyl ring and an alpha-methyl group adjacent to the amine.

Molecular Formula C10H15N
Molecular Weight 149.23 g/mol
CAS No. 91251-29-5
Cat. No. B1310443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-Dimethylphenyl)ethanamine
CAS91251-29-5
Molecular FormulaC10H15N
Molecular Weight149.23 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(C)N)C
InChIInChI=1S/C10H15N/c1-7-4-5-10(9(3)11)6-8(7)2/h4-6,9H,11H2,1-3H3
InChIKeyPMUVPGYHXWUERM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3,4-Dimethylphenyl)ethanamine (CAS 91251-29-5): Procurement & Structural Overview for Chemical Sourcing Decisions


1-(3,4-Dimethylphenyl)ethanamine (CAS 91251-29-5), also known as alpha,3,4-trimethylbenzylamine, is a chiral phenethylamine derivative with the molecular formula C₁₀H₁₅N and a molecular weight of 149.23 g/mol [1]. This compound serves as a versatile chiral building block in medicinal chemistry, characterized by the presence of two methyl groups at the 3- and 4-positions of its phenyl ring and an alpha-methyl group adjacent to the amine [2]. Available from commercial vendors in racemic and enantiopure forms (e.g., (R)- and (S)-enantiomers, 95% purity), the compound is primarily utilized as an intermediate in the development of pharmaceutical agents targeting neurological disorders and as a key synthon for asymmetric synthesis applications .

Why Generic Phenethylamine Analogs Cannot Substitute for 1-(3,4-Dimethylphenyl)ethanamine in Research Applications


Procurement of generic phenethylamine analogs in place of 1-(3,4-Dimethylphenyl)ethanamine poses significant risks to experimental reproducibility and research outcomes. Substituting with compounds like 3,4-dimethylphenethylamine (CAS 17283-14-6) introduces an additional methylene spacer that alters molecular geometry, rotatable bond count (2 vs 1), and lipophilicity (LogP ≈ 2.0 vs 2.4) [1], potentially compromising SAR studies. Alternatively, using a different regioisomer such as 1-(2,3-dimethylphenyl)ethanamine (CAS 42291-01-0) changes the spatial orientation of the methyl substituents, which may affect key interactions with biological targets [2]. Moreover, the chiral nature of 1-(3,4-Dimethylphenyl)ethanamine demands that procurement decisions account for enantiopurity—a factor often overlooked in generic sourcing but critical for applications in asymmetric synthesis and chiral drug discovery [3].

Quantitative Differentiation of 1-(3,4-Dimethylphenyl)ethanamine (CAS 91251-29-5) for Scientific Procurement


Regioisomeric Variation in Lipophilicity: LogP Comparison of 1-(3,4-Dimethylphenyl)ethanamine vs. 3,4-Dimethylphenethylamine

1-(3,4-Dimethylphenyl)ethanamine exhibits a higher calculated LogP value (2.4) compared to its structural analog 3,4-dimethylphenethylamine (LogP ≈ 2.0), indicating greater lipophilicity and potential for enhanced membrane permeability [1].

Lipophilicity Medicinal Chemistry ADME Physicochemical Property

Rotatable Bond Count as a Conformational Constraint: 1-(3,4-Dimethylphenyl)ethanamine vs. 3,4-Dimethylphenethylamine

1-(3,4-Dimethylphenyl)ethanamine possesses one rotatable bond (the C-N bond), compared to two rotatable bonds in 3,4-dimethylphenethylamine due to its ethylamine linker [1]. This structural difference imposes greater conformational rigidity on the target compound, reducing the entropic penalty upon target binding and potentially enhancing binding affinity [2].

Conformational Analysis Medicinal Chemistry Molecular Modeling Structural Biology

Solubility Profile for Formulation and Assay Development: Aqueous Solubility of 1-(3,4-Dimethylphenyl)ethanamine

1-(3,4-Dimethylphenyl)ethanamine exhibits an aqueous solubility of 1.9 g/L at 25°C, classifying it as slightly soluble and limiting its direct use in aqueous biological assays without co-solvents .

Solubility Formulation Assay Development Physicochemical Property

1-(3,4-Dimethylphenyl)ethanamine (CAS 91251-29-5): Key Application Scenarios Derived from Differentiating Evidence


Asymmetric Synthesis and Chiral Resolution as a Chiral Building Block

The presence of a chiral center adjacent to the amine group enables 1-(3,4-Dimethylphenyl)ethanamine to serve as an effective chiral building block in asymmetric synthesis. Its commercial availability in enantiopure forms (R- and S-enantiomers, 95% purity) [1] allows for the stereoselective construction of complex pharmaceuticals, a capability not afforded by achiral analogs like 3,4-dimethylphenethylamine. The compound's single rotatable bond further contributes to conformational control during asymmetric reactions [2].

Medicinal Chemistry Scaffold for CNS-Targeted Drug Discovery

The 3,4-dimethyl substitution pattern and alpha-methyl group on the phenethylamine scaffold provide a distinct pharmacophore for exploring CNS receptor interactions. While direct comparative binding data for the parent compound is limited, its enhanced lipophilicity (LogP ≈ 2.4) compared to related phenethylamines (LogP ≈ 2.0) [3] suggests improved blood-brain barrier penetration potential, making it a valuable intermediate for synthesizing compounds targeting neurological disorders such as depression, anxiety, and pain management .

Structure-Activity Relationship (SAR) Studies in Phenethylamine Drug Classes

The unique combination of 3,4-dimethyl substitution on the phenyl ring and an alpha-methyl group adjacent to the amine creates a distinct molecular framework for systematic SAR investigations. Substituting with 3,4-dimethylphenethylamine (CAS 17283-14-6) would introduce an additional methylene spacer and alter the rotatable bond count, fundamentally changing the scaffold geometry and confounding SAR interpretation [2]. Similarly, using a regioisomer like 1-(2,3-dimethylphenyl)ethanamine (CAS 42291-01-0) alters the spatial orientation of the methyl groups, potentially abolishing key target interactions [4].

Analytical Method Development and Chiral Chromatography

The compound's single chiral center and moderate lipophilicity (LogP ≈ 2.4) make it suitable for developing and validating chiral separation methods using HPLC or SFC. Its availability in both racemic and enantiopure forms [1] facilitates the creation of calibration standards and the assessment of chromatographic performance for chiral amine resolution.

Technical Documentation Hub

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